molecular formula C5H6N4O4 B15031949 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B15031949
M. Wt: 186.13 g/mol
InChI Key: VLGGOONGZFUSJD-UHFFFAOYSA-N
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Description

3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of diaminofurazan followed by the reaction with acetic anhydride and carbamoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds

Scientific Research Applications

3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE include other oxadiazole derivatives, such as:

Uniqueness

What sets 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart from these similar compounds is its unique combination of carbamoyl and acetamido groups

Properties

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10)

InChI Key

VLGGOONGZFUSJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NO[N+](=C1C(=O)N)[O-]

Origin of Product

United States

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